molecular formula C15H20ClN5O5 B10841632 2-chloro-2''-C-methyl-tecadenoson

2-chloro-2''-C-methyl-tecadenoson

Cat. No.: B10841632
M. Wt: 385.80 g/mol
InChI Key: PKAKDOUFCOQHOJ-RAPCHXAISA-N
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Description

2-chloro-2’-C-methyl-tecadenoson is a synthetic nucleoside analogue that has garnered attention for its potential therapeutic applications. This compound is structurally related to adenosine and is known for its selective action on specific adenosine receptors, making it a promising candidate for various medical applications.

Chemical Reactions Analysis

2-chloro-2’-C-methyl-tecadenoson undergoes various chemical reactions, including nucleophilic substitution and transglycosylation. The nucleophilic substitution reaction involves the replacement of a leaving group by a nucleophile, often facilitated by reagents like concentrated hydrochloric acid . The transglycosylation reaction, catalyzed by purine nucleoside phosphorylase, involves the transfer of a carbohydrate moiety from a nucleoside donor to a heterocyclic base . Major products formed from these reactions include modified nucleosides with potential therapeutic applications.

Scientific Research Applications

Mechanism of Action

2-chloro-2’-C-methyl-tecadenoson exerts its effects by selectively stimulating the A1 adenosine receptor . This receptor is involved in slowing the conduction of electrical impulses in the atrioventricular (AV) node of the heart, which controls the transmission of electrical impulses from the atria to the ventricles. By selectively targeting the A1 adenosine receptor, the compound can reduce the number of electrical impulses reaching the ventricles without affecting blood pressure .

Comparison with Similar Compounds

2-chloro-2’-C-methyl-tecadenoson is unique in its selective action on the A1 adenosine receptor. Similar compounds include:

Compared to these compounds, 2-chloro-2’-C-methyl-tecadenoson stands out for its specific receptor selectivity and potential therapeutic applications in cardiology.

Properties

Molecular Formula

C15H20ClN5O5

Molecular Weight

385.80 g/mol

IUPAC Name

(2R,3R,4R,5R)-2-[2-chloro-6-[[(3R)-oxolan-3-yl]amino]purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol

InChI

InChI=1S/C15H20ClN5O5/c1-15(24)10(23)8(4-22)26-13(15)21-6-17-9-11(18-7-2-3-25-5-7)19-14(16)20-12(9)21/h6-8,10,13,22-24H,2-5H2,1H3,(H,18,19,20)/t7-,8-,10-,13-,15-/m1/s1

InChI Key

PKAKDOUFCOQHOJ-RAPCHXAISA-N

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)Cl)N[C@@H]4CCOC4)CO)O)O

Canonical SMILES

CC1(C(C(OC1N2C=NC3=C(N=C(N=C32)Cl)NC4CCOC4)CO)O)O

Origin of Product

United States

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